Product packaging for Hexamethylene amiloride(Cat. No.:CAS No. 1428-95-1)

Hexamethylene amiloride

Katalognummer: B073147
CAS-Nummer: 1428-95-1
Molekulargewicht: 311.77 g/mol
InChI-Schlüssel: RQQJJXVETXFINY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Historical Development and Derivation from Amiloride (B1667095) Analogs

The story of HMA begins with its parent compound, amiloride. Amiloride was first synthesized in the late 1960s during a screening process by Merck Sharp and Dohme Research Laboratories aimed at identifying chemicals that could reverse the effects of mineralocorticoids. wikipedia.org This effort led to the discovery of amiloride's ability to promote the excretion of sodium without a corresponding loss of potassium, establishing its role as a potassium-sparing diuretic. wikipedia.org

Following the discovery of amiloride, researchers synthesized thousands of its analogs to better understand the function of sodium transporters and to explore other potential therapeutic applications. wikipedia.org This extensive structure-activity relationship exploration was driven by the desire to enhance potency for different biological targets while potentially reducing the primary diuretic effect. nih.govuow.edu.au One key side-activity of amiloride that garnered significant interest was its ability to inhibit the urokinase-type plasminogen activator (uPA), a promising target for anticancer therapies due to its role in tumor metastasis. nih.govuow.edu.au

The development of HMA emerged from this systematic modification of the amiloride structure. Specifically, HMA is a 5-substituted analog, created by modifying the amine group at the C(5) position of the amiloride pyrazine (B50134) ring with a hydrophobic hexamethylene group. nih.gov This structural alteration was found to be a key factor in enhancing the compound's activity against certain targets. Research demonstrated that this modification increased the cytotoxic potency of the derivative, likely by improving its cell permeability. nih.gov Preliminary evaluations revealed that HMA and another analog, ethylisopropyl amiloride (EIPA), were approximately twice as potent as the parent amiloride in inhibiting uPA. nih.govuow.edu.au This line of research established HMA as a distinct entity from amiloride, with a different and more potent profile of biological activity.

Overview of the Research Landscape for 5-(N,N-Hexamethylene)amiloride (HMA)

The research landscape for HMA is broad, reflecting its potent and specific inhibitory actions on fundamental cellular processes. It is primarily recognized as one of the most effective inhibitors of the sodium-hydrogen ion exchanger (Na+/H+ exchanger or NHE). medchemexpress.comadooq.comnih.govejh.it This inhibition leads to a decrease in intracellular pH (pHi), a property that has been exploited in various research contexts. medchemexpress.comadooq.comselleckchem.com Notably, its inhibitory action is more specific to Na+/H+ exchangers compared to other ion transporters like Na+ channels or Na+/Ca2+ exchangers. nih.govejh.it

Cancer Research: A significant portion of HMA research has been in oncology. Studies have shown that HMA can induce a form of programmed cell death. In leukemic cells, it has been observed to induce apoptosis. medchemexpress.comadooq.comselleckchem.com In breast cancer cell lines, HMA was found to trigger a novel form of programmed necrosis that is dependent on reactive oxygen species (ROS) and lysosomes. nih.gov A key finding in this area is HMA's selective cytotoxicity, showing a more potent effect on transformed cancer cells compared to non-transformed cells. nih.gov Furthermore, its ability to kill cancer cells appears to be independent of the cell cycle. nih.gov The compound's capacity to inhibit the Na+/H+ antiport has made it a subject of investigation for tumor-selective therapies, as the acidic microenvironment of solid tumors makes them potentially vulnerable to disruptions in pH regulation. nih.gov Beyond its effects on pH, HMA's inhibition of the uPA enzyme remains a relevant area of cancer research. nih.govuow.edu.au

Virology: HMA has demonstrated activity against several viruses in laboratory settings. It has been identified as an inhibitor of the ion channel formed by the HIV-1 viral protein Vpu. medchemexpress.comselleckchem.comcaymanchem.com Research has also shown that HMA can inhibit the replication of certain coronaviruses, including mouse hepatitis virus (MHV) and human coronavirus 229E (HCoV-229E). medchemexpress.comselleckchem.com Additionally, it has been found to block the cation-selective ion channels created by the p7 protein of the hepatitis C virus (HCV). caymanchem.com

Ion Channel and Neuroscience Research: The influence of HMA extends to the nervous system and the study of ion channels. It has been characterized as a positive allosteric modulator of the human GABA-A ρ1 receptor, a type of receptor for the main inhibitory neurotransmitter in the brain. nih.gov Other investigations into its effects on neurotransmission revealed that HMA inhibits the enzyme monoamine oxidase. nih.gov It also functions as an allosteric antagonist of adenosine (B11128) A2A receptors. caymanchem.com

Other Research Applications: An interesting and useful property of HMA is its intrinsic fluorescence, which is sensitive to pH. nih.govejh.it This allows it to be used as a fluorescent probe to monitor changes in intracellular pH without the need for additional fluorescent dyes. nih.gov This dual function as both an inhibitor and a reporter of pH alterations makes it a unique tool for cell biology studies. nih.govejh.it

Table 1: Investigated Biological Targets of 5-(N,N-Hexamethylene)amiloride (HMA)

Target System Specific Target Observed Effect
Ion Transport Sodium-Hydrogen Exchanger (NHE) Potent Inhibition
Enzymes Urokinase-type Plasminogen Activator (uPA) Inhibition
Monoamine Oxidase (MAO) Inhibition
Viral Proteins HIV-1 Vpu Ion Channel Inhibition
Hepatitis C Virus (HCV) p7 Ion Channel Blockade
Receptors GABA-A ρ1 Receptor Positive Allosteric Modulation
Adenosine A2A Receptor Allosteric Antagonism

Table 2: Research Findings in Different Fields for 5-(N,N-Hexamethylene)amiloride (HMA)

Research Area Key Finding Cell/System Studied
Cancer Biology Induces programmed necrosis Breast cancer cells
Induces apoptosis Leukemic cells
Selective cytotoxicity for transformed cells Breast cancer cells vs. non-transformed cells
Virology Inhibits viral replication Human Coronavirus 229E, Mouse Hepatitis Virus
Neuroscience Modulates neurotransmitter receptor activity GABA-A ρ1 Receptor
Cell Biology Acts as a fluorescent pH probe Human retinal ARPE19 cells

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18ClN7O B073147 Hexamethylene amiloride CAS No. 1428-95-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-amino-5-(azepan-1-yl)-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN7O/c13-8-10(20-5-3-1-2-4-6-20)18-9(14)7(17-8)11(21)19-12(15)16/h1-6H2,(H2,14,18)(H4,15,16,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQJJXVETXFINY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162188
Record name 5-(N,N-Hexamethylene)amiloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428-95-1
Record name Hexamethylene amiloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(N,N-Hexamethylene)amiloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001428951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(N,N-Hexamethylene)amiloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(N,N-Hexamethylene)amiloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanistic Insights into the Actions of 5 N,n Hexamethylene Amiloride

Modulation of Ion Transporters and Channels

5-(N,N-Hexamethylene)amiloride (HMA) is a derivative of the diuretic amiloride (B1667095) that exhibits a range of biological activities through its interaction with various ion transporters and channels. Its mechanisms of action are multifaceted, impacting both cellular and viral processes by modulating ion flux across biological membranes.

Sodium-Hydrogen Exchanger (NHE) Inhibition

A primary and well-documented action of HMA is the potent inhibition of the Na+/H+ exchanger (NHE). medchemexpress.comnih.govselleckchem.comnih.govadooq.com The NHE is a crucial membrane protein responsible for regulating intracellular pH (pHi) by extruding a proton from the cell in exchange for a sodium ion.

HMA demonstrates significant potency as an inhibitor of the NHE, with a relative potency approximately 100-fold greater than its parent compound, amiloride. nih.gov While amiloride and its derivatives can interact with various NHE isoforms, HMA is a particularly effective inhibitor. Structure-activity relationship studies have revealed that the 5-NH2 group of the amiloride structure can accommodate a range of substituents, with dialkyl amines generally showing higher potency. nih.gov

CompoundTargetRelative Potency (vs. Amiloride)
5-(N,N-Hexamethylene)amiloride (HMA)Na+/H+ Exchanger (NHE)~100-fold greater
AmilorideNa+/H+ Exchanger (NHE)Baseline

By inhibiting the NHE, HMA effectively blocks a major pathway for proton extrusion, leading to a decrease in intracellular pH. medchemexpress.comselleckchem.comadooq.comejh.it This intracellular acidification can have profound consequences for cellular function. The viability of cells, particularly within the acidic microenvironment often found in solid tumors, is highly dependent on the strict regulation of pHi. nih.govnih.gov A reduction in pHi can trigger various cellular events, including the induction of apoptosis, or programmed cell death, which has been observed in leukemic cells following treatment with HMA. medchemexpress.comselleckchem.comadooq.com

Viral Ion Channel Interactions

Beyond its effects on cellular ion exchangers, HMA has been identified as an inhibitor of ion channels formed by viral proteins, known as viroporins. This activity underscores its potential as an antiviral agent.

HMA has been shown to inhibit the ion channel formed by the Vpu protein of the Human Immunodeficiency Virus Type 1 (HIV-1). medchemexpress.comselleckchem.comnih.govnih.govcaymanchem.com The Vpu protein is an 81-amino-acid auxiliary protein that enhances the release of new virus particles from infected cells, a process linked to its ion channel activity. ox.ac.ukfao.org HMA blocks this channel activity, and in doing so, has been found to inhibit the replication of HIV-1 in cultured human macrophages. nih.gov It is noteworthy that amiloride itself does not block the Vpu channel, indicating the importance of the hexamethylene substitution for this specific antiviral activity. nih.gov

HMA also effectively blocks the cation-selective ion channels formed by the p7 protein of the Hepatitis C Virus (HCV). caymanchem.comnih.govharvard.edunih.govresearchgate.net The p7 protein is a viroporin that oligomerizes in the host cell membrane to form ion channels essential for the assembly and release of infectious virions. harvard.eduresearchgate.netsemanticscholar.org By blocking these channels, HMA presents a potential therapeutic avenue for inhibiting HCV replication. harvard.eduresearchgate.netsemanticscholar.org The interaction of HMA with the p7 channel is distinct from that of other inhibitors like rimantadine, suggesting a different binding site and mechanism of action. harvard.edu

VirusViral Protein/ChannelAction of HMA
Human Immunodeficiency Virus Type 1 (HIV-1)Vpu Ion ChannelInhibition
Hepatitis C Virus (HCV)p7 Cation-Selective Ion ChannelBlockade
Inhibition of Coronavirus Viroporins (MHV, HCoV-229E, SARS-CoV-2 E)

5-(N,N-Hexamethylene)amiloride (HMA) has been identified as an inhibitor of viroporins, which are ion channels formed by viral proteins, from several coronaviruses. nih.govsemanticscholar.org Research has demonstrated its activity against the envelope (E) proteins of Mouse Hepatitis Virus (MHV) and Human Coronavirus 229E (HCoV-229E). nih.govmedchemexpress.comselleckchem.com In laboratory studies, HMA was shown to inhibit the replication of both MHV and HCoV-229E in cell cultures. nih.govselleckchem.com Specifically, it blocked the ion channel conductance of the E proteins from these viruses in planar lipid bilayers. nih.govnih.gov The antiviral effect of HMA appears directly linked to this channel-blocking activity, as it had no antiviral effect on a recombinant MHV where the E protein coding region was deleted. nih.gov

The compound's efficacy against these coronaviruses has been quantified, showing distinct potencies for each.

VirusTargetParameterValue (μM)Reference
Mouse Hepatitis Virus (MHV)ReplicationEC₅₀3.91 medchemexpress.comselleckchem.com
Human Coronavirus 229E (HCoV-229E)ReplicationEC₅₀1.34 medchemexpress.comselleckchem.com

HMA's inhibitory action extends to the E protein of SARS-CoV-2, the virus responsible for COVID-19. nih.govkoreascience.kr The SARS-CoV-2 E protein assembles into a five-helix bundle in lipid membranes, forming a cation-conducting channel that is associated with the inflammatory response in COVID-19. nih.govescholarship.org Molecular docking and dynamics simulations have suggested that HMA can effectively inhibit the SARS-CoV-2 E protein, potentially by altering the protein's native structure and flexibility. semanticscholar.orgkoreascience.krnih.gov

Solid-state NMR studies have provided detailed insights into the binding mechanism. nih.gov These studies revealed that HMA binds to the SARS-CoV-2 E protein transmembrane domain with a stoichiometry of one drug molecule per pentameric channel. nih.govescholarship.org Unexpectedly, the binding site is not located within the central pore of the channel but rather on the lipid-facing surface in the middle of the transmembrane domain. nih.govescholarship.org This suggests HMA may inhibit the channel's activity by interfering with the gating function of an aromatic network, highlighting a higher affinity for the protein-lipid interface than for the channel pore itself. nih.govescholarship.org

Human Cardiac Ion Channel Modulation

5-(N,N-Hexamethylene)amiloride has been shown to modulate the activity of several key human cardiac ion channels. Electrophysiology assays have demonstrated its inhibitory effects on hERG, Nav1.5, and Cav1.2 channels. medchemexpress.com

The human ether-à-go-go-related gene (hERG) channel is crucial for cardiac repolarization. Inhibition of this channel can lead to prolongation of the QT interval, a known risk factor for cardiac arrhythmias. frontiersin.org 5-(N,N-Hexamethylene)amiloride has been found to inhibit hERG channels expressed in Chinese Hamster Ovary (CHO) cells with a half-maximal inhibitory concentration (IC₅₀) of 3.3 μM. medchemexpress.com

In addition to hERG, HMA also interacts with the primary cardiac sodium channel, Nav1.5, and the L-type calcium channel, Cav1.2. Both channels are fundamental to the cardiac action potential. In electrophysiology studies using embryonic human kidney (EHK293) cells, HMA demonstrated inhibitory activity against both Nav1.5 and Cav1.2 channels. medchemexpress.com

The following table summarizes the inhibitory potency of HMA on these human cardiac ion channels.

ChannelCell LineParameterValue (μM)Reference
hERGCHOIC₅₀3.3 medchemexpress.com
Nav1.5EHK293IC₅₀30 medchemexpress.com
Cav1.2EHK293IC₅₀8.3 medchemexpress.com

Epithelial Sodium Channel (ENaC) Modulation

The Epithelial Sodium Channel (ENaC) is an amiloride-sensitive ion channel critical for sodium reabsorption in epithelial tissues like the kidney and lungs, playing a key role in maintaining salt and water homeostasis. wikipedia.orgnih.govwikipedia.org While amiloride is a known blocker of ENaC, modifications to its structure, particularly at the 5-position, can significantly alter this activity. wikipedia.orgmdpi.com Studies on derivatives of 5-(N,N-Hexamethylene)amiloride have shown that further substitutions can lead to a loss of unwanted ENaC activity. mdpi.combiorxiv.org This suggests that while HMA belongs to a class of compounds known to target ENaC, its own interaction may be weak or negligible, a property that has been exploited in the development of analogs with higher selectivity for other targets. mdpi.com

Acid-Sensing Ion Channel (ASIC) Interactions

Acid-Sensing Ion Channels (ASICs) are a family of proton-gated cation channels that are considered potential drug targets for conditions such as neuropathic pain. nih.govresearchgate.net Amiloride and its derivatives, including HMA, are known to interact with these channels. nih.govnih.gov In comparative studies using automated patch-clamp protocols, the inhibitory effect of HMA on ASIC1-mediated currents was evaluated. biorxiv.org

The table below details the percent inhibition of ASIC1-mediated current by HMA compared to its parent compound, amiloride, at a fixed concentration.

CompoundConcentration (μM)Target% InhibitionReference
Amiloride30ASIC188% biorxiv.org
5-(N,N-Hexamethylene)amiloride30ASIC179% biorxiv.org

These findings indicate that HMA is a slightly less potent inhibitor of ASIC1 than amiloride under the tested conditions. biorxiv.org

Receptor-Mediated Activities

Beyond its effects on ion channels, 5-(N,N-Hexamethylene)amiloride also exhibits receptor-mediated activities. It has been shown to interact with specific G protein-coupled receptors and ligand-gated ion channels.

Specifically, HMA has been identified as an allosteric antagonist of adenosine (B11128) A₂A receptors with a reported inhibitory constant (Kᵢ) of 3.3 µM. caymanchem.com Additionally, it acts as a positive allosteric modulator of the human GABA-A (hGABA-A) ρ1 receptor. nih.govnih.gov This modulation enhances the GABA-mediated current, although this effect was observed to be significant only at higher concentrations in studies on the wild-type receptor. nih.gov The exposed guanidine (B92328) group on the HMA molecule is believed to be critical for this interaction with the GABA-A ρ1 receptor. nih.govnih.gov

ReceptorActivityParameterValue (μM)Reference
Adenosine A₂AAllosteric AntagonistKᵢ3.3 caymanchem.com
GABA-A ρ1Positive Allosteric ModulatorActivity demonstrated nih.govnih.gov

Allosteric Antagonism of Adenosine A2A Receptors

5-(N,N-Hexamethylene)amiloride (HMA) functions as an allosteric antagonist of the human adenosine A2A receptor (hA2AAR). nih.govacs.orgmdpi.comcaymanchem.com Unlike orthosteric antagonists that bind directly to the same site as the endogenous ligand (adenosine), HMA binds to a distinct, allosteric site on the receptor. nih.govacs.org This specific site is the conserved sodium ion pocket, a location known to modulate the receptor's function. nih.govacs.org The binding of HMA to this site influences the binding of other ligands to the primary, or orthosteric, site. nih.govacs.org

Research has demonstrated that HMA can negatively modulate the binding of orthosteric antagonists. mdpi.com For instance, it increases the dissociation rate of the antagonist [³H]ZM241385 from the A2A receptors. mdpi.com This action confirms its role as a negative allosteric modulator (NAM). Studies have quantified the binding affinity of HMA for the A2A receptor, reporting a Ki value of 3.3 µM. caymanchem.com The interaction of HMA with the sodium ion site has been further confirmed by comparing its effect on the wild-type receptor to its effect on a mutated receptor where a key residue in the sodium pocket (W246A) has been altered. nih.govacs.org The significant shift in potency observed between the wild-type and the mutated receptor provides strong evidence for HMA's binding to this allosteric location. nih.govacs.org

Table 1: Allosteric Antagonism of Adenosine A2A Receptor by HMA

Compound Receptor Parameter Value

Positive Allosteric Modulation of GABA-A ρ1 Receptors

5-(N,N-Hexamethylene)amiloride acts as a positive allosteric modulator (PAM) of the human GABA-A (hGABA-A) ρ1 receptor. nih.govnih.govtandfonline.com Positive allosteric modulators enhance the activity of the primary agonist (in this case, GABA) without activating the receptor on their own. wikipedia.org They bind to a site distinct from the agonist binding site. wikipedia.org

Studies using whole-cell patch-clamp electrophysiology have shown that HMA potentiates the GABA-mediated current in hGABA-A ρ1 receptors. nih.gov This effect is concentration-dependent, with significant potentiation observed at the highest concentration tested (1 mM). nih.govtandfonline.com In contrast, other amiloride derivatives like benzamil (B1198395) and phenamil (B1679778) failed to potentiate the GABA-mediated current on the wild-type receptor, highlighting the specific structural requirements for this modulatory activity. nih.govnih.govtandfonline.com

The mechanism of this positive modulation is linked to the chemical structure of HMA, specifically its exposed guanidine group. nih.govnih.govtandfonline.com Research suggests that this exposed group is critical for the interaction and modulation of the GABA-A ρ1 receptor. nih.govnih.gov Further studies with a mutant receptor, hGABA-A ρ1 (I15'N), showed that it was potentiated by lower concentrations of HMA compared to the wild-type receptor, providing more insight into the specific site of allosteric modulation within a transmembrane domain of the receptor. nih.govtandfonline.com

Table 2: Potentiation of hGABA-A ρ1 Receptor by HMA

HMA Concentration Potentiation of GABA-mediated Current (Mean ± SEM)
10 µM GABA (Control) 100%
+ 10 µM HMA ~110%
+ 100 µM HMA ~125%
+ 1 mM HMA ~175%*

*Significance indicated at p ≤ 0.05 compared to control. nih.gov

Enzyme and Protease Inhibition

Inhibition of Urokinase Plasminogen Activator (uPA)

5-(N,N-Hexamethylene)amiloride is an inhibitor of the urokinase plasminogen activator (uPA), a trypsin-like serine protease. nih.govresearchgate.netnih.gov The uPA system is a key player in the degradation of the extracellular matrix, a process critical for tumor cell invasion and metastasis. nih.govnih.gov Therefore, inhibitors of uPA hold promise as anti-metastatic agents. nih.gov

Amiloride itself is a modest uPA inhibitor, and HMA, its derivative, retains this inhibitory activity. nih.gov HMA has served as a foundational molecule, or scaffold, for the development of more potent and selective uPA inhibitors. nih.govnih.gov Medicinal chemistry efforts have focused on adding various substituents to the 6-position of the HMA pyrazine (B50134) core. nih.gov This strategy has led to the discovery of 6-substituted HMA analogs that exhibit nanomolar potency against uPA and high selectivity over other related proteases. researchgate.netnih.gov

While amiloride shows comparable potency against both human and mouse uPA, the introduction of the 5-N,N-hexamethylene group in HMA leads to a selective preference for inhibiting the human enzyme over the mouse version. chemrxiv.orgchemrxiv.org This species selectivity is an important consideration in preclinical studies using mouse models. The inhibitory potency of HMA against uPA has been quantified, with studies reporting an IC50 value of 6 µM. nih.gov

Table 3: Inhibitory Activity of HMA against uPA

Compound Target Enzyme Parameter Value

Table 4: List of Compounds Mentioned

Compound Name
5-(N,N-Hexamethylene)amiloride (HMA)
Adenosine
Amiloride
Benzamil
Gamma-Aminobutyric Acid (GABA)
Phenamil
Urokinase Plasminogen Activator (uPA)

Pharmacological and Biological Activities of 5 N,n Hexamethylene Amiloride

Antineoplastic and Cytotoxic Research

Induction of Programmed Cell Death

5-(N,N-Hexamethylene)amiloride (HMA) has been the subject of significant research regarding its ability to induce cell death in cancer cells through various mechanisms. As a derivative of amiloride (B1667095), HMA is recognized as a potent inhibitor of the Na+/H+ exchanger, which leads to a decrease in intracellular pH (pHi) and can trigger apoptosis in leukemic cells. selleckchem.commedchemexpress.com However, its cytotoxic activities extend beyond this, encompassing novel forms of programmed cell death that are independent of traditional apoptotic pathways.

Research has demonstrated that HMA can induce apoptosis in hematological malignancies. As a potent inhibitor of the Na+/H+ exchanger, HMA's mechanism involves the reduction of intracellular pH, a condition that can initiate apoptotic cascades in cancer cells. medchemexpress.comnih.gov This pro-apoptotic effect has been observed specifically in leukemic cells. selleckchem.commedchemexpress.comnih.gov Studies on acute myeloid leukemia (AML) and multiple myeloma (MM) cell lines have shown that HMA effectively suppresses growth and induces apoptosis. nih.govnih.gov For instance, in MM cell lines such as RPMI-8226 and U266, treatment with HMA led to a significant increase in apoptosis. nih.gov Similarly, HMA has been shown to efficiently suppress the growth of AML cell lines. nih.gov This suggests that HMA's ability to disrupt pH homeostasis is a key factor in its anti-leukemic activity.

Beyond classical apoptosis, HMA has been found to induce a novel form of programmed cell death characterized as caspase- and autophagy-independent programmed necrosis. nih.govnih.gov This alternative death pathway is particularly significant for its potential to eliminate tumor cells that are resistant to conventional apoptosis-inducing chemotherapies. mdpi.com This form of cell death has been observed in breast cancer cells, where HMA's cytotoxic effects were not diminished by the presence of caspase inhibitors like zVADfmk. nih.gov This indicates that HMA engages a cell death mechanism distinct from the well-characterized caspase-dependent apoptotic pathway. nih.govmdpi.com This non-apoptotic mechanism suggests HMA could be effective against particularly aggressive or therapy-refractory tumors. biorxiv.org

The induction of programmed necrosis by HMA is mechanistically linked to the generation of reactive oxygen species (ROS). nih.govnih.gov Research indicates that HMA orchestrates mitochondrial and lysosomal pro-death mechanisms that are dependent on ROS. nih.gov The cytotoxicity of HMA in breast cancer cells was significantly reduced when cells were pretreated with ROS scavengers, highlighting the critical role of oxidative stress in this cell death pathway. nih.govnih.gov This ROS-dependent mechanism is a key component of the programmed necrosis induced by HMA, distinguishing it from other forms of cell death. nih.gov

A defining feature of HMA-induced cytotoxicity is its reliance on lysosomal function. nih.gov HMA is described as a cationic amphiphilic drug (CAD) that can induce lysosomal membrane permeabilization (LMP). mdpi.comescholarship.org This disruption of the lysosome leads to the release of its contents, such as cathepsins, into the cytosol, triggering a cascade that results in cell death. nih.govescholarship.org The cytotoxic effects of HMA were attenuated by lysosomal protease inhibitors, confirming the essential role of lysosomes in this process. nih.govnih.gov This lysosome-dependent cell death has been observed in multiple cancer types, including breast cancer, acute myeloid leukemia, and multiple myeloma. nih.govnih.govnih.gov In AML, lysosomes were identified as the main contributors to the synergistic anti-leukemia effects when HMA was combined with venetoclax. nih.gov

Table 1: Mechanisms of HMA-Induced Programmed Cell Death

Mechanism Key Features Affected Cell Lines
Apoptosis Inhibition of Na+/H+ exchanger, leading to decreased intracellular pH. selleckchem.commedchemexpress.com Leukemic cells, Multiple Myeloma (RPMI-8226, U266, MM.1S), Acute Myeloid Leukemia. medchemexpress.comnih.govnih.gov
Programmed Necrosis Caspase-independent and autophagy-independent. nih.govnih.govmdpi.com Breast Cancer (MCF7, MDA-MB-231, Met-1). nih.gov
ROS-Dependent Cell Death Cytotoxicity is attenuated by ROS-scavengers. nih.govnih.gov Breast Cancer cells. nih.govnih.gov

| Lysosome-Dependent Cell Death | Involves lysosomal membrane permeabilization (LMP) and cathepsin release. nih.govescholarship.org | Breast Cancer, Acute Myeloid Leukemia, Multiple Myeloma. nih.govnih.govnih.gov |

Selective Targeting of Cancer Cell Subtypes

A significant aspect of HMA's pharmacological profile is its selective cytotoxicity toward cancer cells over non-transformed cells. nih.govnih.gov Studies have shown that HMA is potently cytotoxic to breast cancer cells with remarkable selectivity compared to non-transformed or primary cells. nih.gov For example, a 40 µM concentration of HMA induced necrosis in a variety of breast cancer cell lines (MCF-7, MDA-MB-231, T47D, SK-BR-3, Met-1, and NDL) but did not affect cardiomyocytes or epithelial cells from the uterus, lungs, or kidneys. caymanchem.com

This selectivity appears to be independent of the cancer cells' molecular profile, proliferative status, or species of origin, suggesting HMA engages a common cell death mechanism across different breast tumor subtypes. nih.govnih.gov This includes subtypes that are variably resistant to other chemotherapeutics. mdpi.com Furthermore, HMA has been shown to effectively kill bulk breast cancer cells and therapy-resistant cancer stem cell (CSC) subpopulations with similar efficiency, while being poorly cytotoxic toward normal mammary stem cells. mdpi.com The potential for tumor-selective therapy is also linked to the acidic microenvironment characteristic of solid tumors, which may render cancer cells more dependent on the Na+/H+ antiport that HMA inhibits. nih.gov

Table 2: Selective Cytotoxicity of 5-(N,N-Hexamethylene)amiloride (HMA)

Cell Type Observed Effect
Breast Cancer Cells (MCF-7, MDA-MB-231, T47D, SK-BR-3, Met-1, NDL) Potent and specific cytotoxicity; induction of programmed necrosis. nih.govcaymanchem.com
Breast Cancer Stem Cells Cytotoxicity similar to bulk cancer cells. mdpi.com
Non-Transformed Cells (Cardiomyocytes, Uterine/Pulmonary/Renal Epithelial Cells) Not significantly affected at concentrations toxic to cancer cells. caymanchem.com
Normal Mammary Stem Cells Poorly cytotoxic. mdpi.com
Leukemic Cells Induces apoptosis. selleckchem.commedchemexpress.comnih.gov

| Normal Hematopoietic Cells | Viability not affected at concentrations that kill leukemic cells. nih.gov |

Table of Compounds Mentioned

Compound Name Abbreviation
5-(N,N-Hexamethylene)amiloride HMA
Amiloride
Cisplatin
Doxorubicin
Docetaxel
Venetoclax
Sorafenib
z-VAD-fmk
Cytotoxicity Across Breast Cancer Molecular Profiles (e.g., MCF-7, MDA-MB-231, T47D, SK-BR-3, Met-1, NDL)

5-(N,N-Hexamethylene)amiloride has demonstrated significant cytotoxic activity against a broad spectrum of breast cancer cell lines, irrespective of their molecular subtypes. tamhsc.edu Research indicates that HMA effectively reduces the viability of cancer cells representing different profiles, including luminal, basal, and HER2-amplified types. tamhsc.edunih.gov Its efficacy has been consistently observed in cell lines such as the estrogen receptor-positive MCF-7 and T47D lines, the triple-negative MDA-MB-231 line, and the HER2-overexpressing SK-BR-3 line. nih.govresearchgate.netpreprints.org

Further studies have extended these findings to include mouse mammary carcinoma cells, such as Met-1, and cells from the MMTV-NDL mouse model, confirming the compound's activity across species of origin. tamhsc.edupreprints.org This broad-spectrum cytotoxicity suggests that HMA's mechanism of action may target a fundamental vulnerability common to transformed cells rather than a specific, mutation-driven pathway. biorxiv.org

Table 1: Breast Cancer Cell Lines Susceptible to 5-(N,N-Hexamethylene)amiloride
Cell LineMolecular SubtypeSpecies of OriginReference
MCF-7Luminal A (ER+, PR+/-, HER2-)Human tamhsc.edunih.gov
MDA-MB-231Triple-Negative (ER-, PR-, HER2-)Human tamhsc.edunih.gov
T47DLuminal A (ER+, PR+, HER2-)Human nih.govbiorxiv.org
SK-BR-3HER2-Positive (ER-, PR-, HER2+)Human tamhsc.edunih.gov
Met-1Mammary CarcinomaMouse preprints.org
NDLMammary Carcinoma (MMTV-NDL model)Mouse preprints.org
Differential Effects on Transformed versus Non-transformed Cells

A critical aspect of the pharmacological profile of HMA is its selective cytotoxicity toward cancer cells over non-transformed cells. researchgate.netnih.gov Studies have repeatedly shown that concentrations of HMA that are lethal to breast cancer cells have minimal effect on non-tumorigenic cells derived from various tissues. nih.govbiorxiv.org For instance, non-transformed human breast epithelial cell lines, such as MCF10A and HMEC, are largely unaffected by HMA at concentrations that kill their cancerous counterparts. tamhsc.edupreprints.org This differential effect suggests a therapeutic window and points to a mechanism of action that exploits features unique to transformed cells. preprints.orgbiorxiv.org

Efficacy against Therapy-Resistant Cancer Cell Populations

One of the most significant findings in HMA research is its ability to eradicate cancer cell populations that are resistant to conventional chemotherapies. nih.govresearchgate.netnih.gov This includes cancer stem cell (CSC) subpopulations, which are often implicated in tumor recurrence and metastasis. nih.govnih.gov HMA demonstrates similar efficacy against bulk breast cancer cells and their therapy-resistant CSC counterparts. researchgate.netnih.gov

Research has shown that HMA is effective against breast cancer cells that have developed resistance to standard therapeutic agents such as docetaxel (DTX), cisplatin, and doxorubicin (DOX). nih.govpreprints.org In experimental models, pre-treatment of breast cancer cell lines with these chemotherapeutic drugs enriches the CSC population, which remains highly sensitive to subsequent treatment with HMA. nih.govpreprints.org This suggests that HMA employs a killing mechanism distinct from the apoptosis-inducing pathways targeted by many standard chemotherapies, potentially involving a lysosome-dependent cell death pathway. biorxiv.org

Impact on Intracellular pH in the Tumor Microenvironment

5-(N,N-Hexamethylene)amiloride is recognized as a potent inhibitor of the Na+/H+ exchanger (NHE), a key regulator of intracellular pH (pHi). tamhsc.edubiorxiv.org In the context of the tumor microenvironment, which is often characterized by extracellular acidity, cancer cells rely on mechanisms like the NHE to maintain a neutral or slightly alkaline intracellular pH conducive to proliferation and survival. By inhibiting this exchanger, HMA can disrupt the cancer cells' ability to regulate their internal pH, which can contribute to its cytotoxic effects, particularly in the acidic milieu of a tumor. biorxiv.org

Modulation of Key Cancer Signaling Pathways (e.g., PI3K-Akt, Ras/ERK)

The primary cytotoxic mechanism of HMA in breast cancer cells described in the reviewed literature is not the direct modulation of the PI3K-Akt or Ras/ERK pathways. Instead, its activity is more closely linked to the induction of lysosomal membrane permeabilization, leading to a form of programmed necrosis. tamhsc.edubiorxiv.org

However, it is noteworthy that the parent compound, amiloride, has been shown to inhibit the PI3K/Akt signaling pathway. nih.gov Studies on pancreatic cancer cells demonstrated that amiloride could inactivate PI3K/Akt and its downstream effectors, thereby sensitizing the cells to other targeted therapies. nih.gov While this provides a potential link for the broader class of amiloride derivatives, the specific anticancer activity of HMA in breast cancer is predominantly attributed to its effects on Na+/H+ exchange and lysosomal integrity rather than direct interference with the PI3K-Akt or Ras/ERK cascades. tamhsc.edubiorxiv.org

Antiviral Research Applications

Inhibition of Viral Replication

5-(N,N-Hexamethylene)amiloride has been investigated for its antiviral properties, demonstrating inhibitory effects against a range of viruses by targeting viral ion channels. nih.govnih.gov A significant body of research has focused on its activity against coronaviruses. HMA has been shown to block the ion channels formed by the envelope (E) protein of several coronaviruses, including human coronavirus 229E (HCoV-229E) and mouse hepatitis virus (MHV). nih.govnih.gov This inhibition of E protein ion channel activity is directly linked to the inhibition of viral replication in cell cultures. nih.govnih.gov

The antiviral mechanism of HMA is specific to the presence of the viral ion channel. In experiments using a recombinant MHV where the E protein was deleted, HMA had no antiviral effect, confirming the E protein ion channel as its target. nih.govnih.gov Beyond coronaviruses, HMA is also known to be an inhibitor of the viral protein U (Vpu) ion channel of the Human Immunodeficiency Virus (HIV-1). nih.gov These findings highlight the potential of HMA as a chemical probe for studying viral biology and as a lead compound for the development of broad-spectrum antiviral therapeutics targeting viral ion channels. biorxiv.org

Mechanisms of Antiviral Activity via Ion Channel Blockade

The primary mechanism underlying the antiviral activity of 5-(N,N-Hexamethylene)amiloride is the blockade of ion channels formed by viral proteins, known as viroporins nih.govnih.govnih.gov. These channels play crucial roles in various stages of the viral life cycle, including assembly, budding, and release nih.govnih.gov.

In HIV-1, HMA targets the Vpu protein, an ion channel that facilitates the release of new virions from infected cells. By blocking this channel, HMA disrupts the budding process nih.gov.

In the case of coronaviruses such as MHV and HCoV-229E, HMA inhibits the ion channel activity of the envelope (E) protein nih.govnih.gov. The E protein is a small membrane protein that forms cation-selective ion channels and is involved in viral assembly and morphogenesis nih.govnih.gov. The inhibition of these E protein channels by HMA has been directly linked to the suppression of viral replication nih.govnih.gov. The hexamethylene group attached to the 5-amino position of the amiloride structure appears to be crucial for this inhibitory activity, as amiloride itself is ineffective nih.gov.

Antifungal Research Potential

Activity against Pathogenic Fungi (e.g., Cryptococcus spp.)

Recent research has explored the potential of 5-(N,N-Hexamethylene)amiloride as a scaffold for the development of new antifungal agents frontiersin.orgescholarship.org. While the parent compound amiloride shows little antifungal activity, HMA has demonstrated modest minimum inhibitory concentrations (MICs) against isolates of Cryptococcus species, which are responsible for life-threatening infections, particularly in immunocompromised individuals frontiersin.orgescholarship.orgresearchgate.net.

Studies have shown that HMA exhibits a dose-dependent inhibition of the growth of several fungal isolates frontiersin.org. Furthermore, HMA has been found to act synergistically with several existing azole antifungal drugs, such as posaconazole, voriconazole, and ketoconazole frontiersin.org. This synergistic effect could potentially enhance the efficacy of current antifungal therapies frontiersin.org. Structure-activity relationship analyses have indicated that the hydrophobic substitution at the 5-amino group of the amiloride molecule is a key contributor to its antifungal properties frontiersin.orgresearchgate.net.

Interactive Data Tables

Table 1: Antiviral Activity of 5-(N,N-Hexamethylene)amiloride (HMA)

Virus Target Protein Effect EC₅₀
HIV-1 Vpu Ion Channel Inhibits replication and budding nih.gov Not specified
Mouse Hepatitis Virus (MHV) E Protein Ion Channel Inhibits replication nih.govnih.gov 3.91 μM selleckchem.com
Human Coronavirus 229E (HCoV-229E) E Protein Ion Channel Inhibits replication nih.govnih.gov 1.34 μM selleckchem.com

Table 2: Antifungal Research Findings for 5-(N,N-Hexamethylene)amiloride (HMA)

Fungal Pathogen Activity Key Findings
Cryptococcus spp. Antifungal activity frontiersin.orgescholarship.org Shows modest Minimum Inhibitory Concentrations (MICs) frontiersin.orgescholarship.org.

Synergistic Effects with Azole Antifungal Drugs (e.g., Posaconazole, Voriconazole, Ketoconazole, Itraconazole, Ravuconazole)

5-(N,N-Hexamethylene)amiloride (HMA) has demonstrated significant synergistic activity when combined with several azole antifungal drugs. This synergy leads to a potentiation of the antifungal effect, reducing the minimum inhibitory concentrations (MICs) of the azole agents required to inhibit fungal growth.

Research utilizing a checkerboard dilution strategy has quantified this synergy through the fractional inhibitory concentration (FIC) index. An FIC index of less than 0.5 is indicative of a synergistic interaction. Studies have shown that HMA exhibits synergy with posaconazole, voriconazole, and ketoconazole, with FIC values falling below this threshold. nih.govfrontiersin.org Moderate synergy has been observed with itraconazole and ravuconazole across various fungal isolates. nih.govfrontiersin.org

The combination of HMA with ravuconazole has been particularly noteworthy, resulting in a substantial reduction in the MIC of ravuconazole. In the presence of HMA, the MIC of ravuconazole was found to be in the range of 0.004-0.008 µg/ml, which represents an approximately 16-fold decrease compared to the MIC of ravuconazole when used alone. nih.govfrontiersin.org When used in combination with azole drugs, the MICs of HMA were observed to be between 3.2 µM (1 µg/ml) and 26 µM (16 µg/ml). nih.govfrontiersin.org

The mechanism behind this synergy is thought to be related to the hydrophobic substituent at the 5-amino group of the HMA molecule. nih.gov This structural feature is likely responsible for both the intrinsic antifungal activity of HMA and its ability to enhance the efficacy of azole antifungals. nih.gov

Table 1: Synergistic Activity of 5-(N,N-Hexamethylene)amiloride with Azole Antifungal Drugs

Azole Antifungal Interaction with HMA Fractional Inhibitory Concentration (FIC) Index
Posaconazole Synergy < 0.5
Voriconazole Synergy < 0.5
Ketoconazole Synergy < 0.5
Itraconazole Moderate Synergy Not specified
Ravuconazole Moderate Synergy Not specified

Broad-Spectrum Antifungal Activity against Basidiomycete and Ascomycete Pathogens

Derivatives and analogs of 5-(N,N-Hexamethylene)amiloride have been shown to possess a broad spectrum of antifungal activity, demonstrating efficacy against a range of pathogenic fungi, including both basidiomycetes and ascomycetes. escholarship.orgescholarship.orgnih.govnih.gov This activity extends to clinical isolates that have developed resistance to multiple existing antifungal drugs. escholarship.orgescholarship.orgnih.govnih.gov

Research into 6-substituted HMA analogs has identified compounds with significantly enhanced activity against Cryptococcus neoformans, a basidiomycetous yeast. escholarship.orgescholarship.orgnih.govnih.gov Certain 6-(2-benzofuran)amiloride and HMA analogs have exhibited up to a 16-fold increase in potency against this pathogen. escholarship.orgescholarship.orgnih.govnih.gov

The broad-spectrum nature of these compounds is further highlighted by their activity against various ascomycete pathogens. Susceptibility assays have confirmed the efficacy of these analogs against a panel of clinically relevant fungi. nih.gov For instance, specific analogs were found to be active against all fungal isolates tested, with MICs ranging from less than 2 µg/mL to 16 µg/mL. nih.gov This suggests that the HMA scaffold is a promising starting point for the development of novel antifungal agents with a wide range of action. escholarship.orgescholarship.orgnih.govnih.gov

Antibacterial Investigations

In vitro studies have demonstrated that 5-(N,N-Hexamethylene)amiloride possesses greater antipseudomonal potency compared to its parent compound, amiloride. The antimicrobial activity of HMA has been evaluated against multiple strains of Pseudomonas aeruginosa and Pseudomonas cepacia (now known as Burkholderia cepacia). karger.comkarger.com

In a study involving 20 P. aeruginosa strains and 10 P. cepacia strains, HMA exhibited a minimum inhibitory concentration (MIC) range of 100 to 400 mg/l for P. aeruginosa, with an MIC50 (the concentration required to inhibit 50% of the isolates) of 200 mg/l. karger.comkarger.com For P. cepacia, the MIC range was 200 to 800 mg/l, with an MIC50 of 200 mg/l. karger.comkarger.com These findings indicate that HMA has a more profound inhibitory effect on these bacteria than amiloride, a phenomenon attributed to its more lipophilic nature. karger.comkarger.com

Table 2: In Vitro Antipseudomonal Activity of 5-(N,N-Hexamethylene)amiloride

Bacterial Species Number of Strains Tested MIC Range (mg/l) MIC50 (mg/l)
Pseudomonas aeruginosa 20 100 - 400 200
Pseudomonas cepacia 10 200 - 800 200

Beyond its intrinsic antibacterial activity, 5-(N,N-Hexamethylene)amiloride has been shown to potentiate the effects of conventional antibiotics, such as tobramycin, against Pseudomonas cepacia. In vitro investigations have revealed that HMA can suppress the growth of P. cepacia even after a limited exposure to subinhibitory concentrations. nih.gov

This suppressive effect is quantified by the post-antibiotic effect (PAE), which is the period of suppressed bacterial growth after the removal of an antimicrobial agent. For HMA, at concentrations of 100 µg/mL and 50 µg/mL, the PAE against five different strains of P. cepacia was 122 ± 38 minutes and 65 ± 25 minutes, respectively. nih.gov

Furthermore, when combined with tobramycin, HMA enhances its efficacy. The PAE for tobramycin alone was 168 ± 30 minutes, while the combination of amiloride (a related compound) and tobramycin resulted in a significantly longer PAE of 258 ± 30 minutes. nih.gov This suggests that HMA has the potential to be used in combination therapies to improve the effectiveness of existing antibiotics against challenging bacterial pathogens. nih.gov

Cardiovascular System Research

Research into the effects of amiloride and its analogs on the cardiovascular system has provided evidence for their protective role in models of ischemia-reperfusion (I/R) injury. I/R injury is the tissue damage that occurs when blood supply returns to tissue after a period of ischemia or lack of oxygen.

Studies using isolated, perfused rat hearts have shown that amiloride, a potent inhibitor of the Na+/H+ exchanger, can significantly improve the recovery of left ventricular developed pressure following a period of ischemia and reperfusion. nih.gov Pretreatment with amiloride also led to a decrease in the release of creatine phosphokinase, an indicator of cellular damage, and completely abolished the occurrence of ventricular arrhythmias during reperfusion. nih.gov The protective mechanism is believed to involve the inhibition of intracellular Na+ accumulation in the early stages of reperfusion, which in turn inhibits Ca2+ overload in the later stages. nih.gov

While much of the detailed mechanistic work has been conducted with amiloride, the protective effects are attributed to the inhibition of the Na+/H+ exchanger. Given that 5-(N,N-Hexamethylene)amiloride is a potent inhibitor of this exchanger, it is expected to confer similar cardioprotective effects.

Structure Activity Relationship Sar Studies of 5 N,n Hexamethylene Amiloride and Analogs

Influence of the 5-Amino Group Substitution

Modifications of the 5-amino group on the pyrazine (B50134) ring of amiloride (B1667095) have a profound impact on the resulting compound's biological activity, particularly its antifungal and Na+/H+ exchanger (NHE) inhibitory properties.

Role of Hydrophobic Substituents in Antifungal and NHE Inhibitory Activity

Research has consistently demonstrated that the introduction of hydrophobic substituents at the 5-amino group of amiloride enhances both its antifungal and NHE inhibitory activities. nih.govnih.gov While amiloride itself exhibits poor antifungal activity, the substitution with a hexamethylene ring to form HMA results in a significant increase in its ability to inhibit the growth of pathogenic fungi, such as Cryptococcus species. nih.govfrontiersin.org This enhancement is attributed to the increased hydrophobicity of the molecule, which is a key factor for its antifungal action. frontiersin.org

Studies have shown that analogs with bulky, non-polar substitutions at the 5-amino position generally exhibit greater potency. For instance, in addition to HMA, other derivatives with hydrophobic moieties like 5-(N-ethyl-N-isopropyl)amiloride (EIPA) and 5-(N-methyl-N-isobutyl)amiloride (MIA) also display improved antifungal effects compared to amiloride. frontiersin.org Conversely, the introduction of polar groups at this position, such as in 5-benzyl glycinyl-amiloride and glycinyl-amiloride, leads to a loss of antifungal activity. frontiersin.org

A similar trend is observed for the inhibition of the Na+/H+ exchanger, particularly the NHE1 isoform. The substitution of the 5-amino group with alkyl or alkenyl groups can increase the inhibitory potency by up to 140 times compared to amiloride. nih.gov HMA is a potent inhibitor of NHE1, and this activity is largely conferred by the hydrophobic hexamethylene substituent. frontiersin.orgnih.gov This substitution pattern also tends to decrease the compound's activity at the epithelial sodium channel (ENaC), which is the primary target for the diuretic effect of amiloride, thereby increasing its selectivity for NHE. frontiersin.org

Table 1: Antifungal Activity of Amiloride and its 5-Amino Substituted Analogs against Cryptococcus neoformans
CompoundSubstitution at 5-Amino GroupMIC (µg/mL)
Amiloride-NH2>64
5-(N,N-Hexamethylene)amiloride (HMA)-N(CH2)616 - 32
5-(N-ethyl-N-isopropyl)amiloride (EIPA)-N(CH2CH3)(CH(CH3)2)Data not available in provided search results
5-(N-methyl-N-isobutyl)amiloride (MIA)-N(CH3)(CH2CH(CH3)2)Data not available in provided search results
5-benzyl glycinyl-amiloridePolarInactive
glycinyl-amiloridePolarInactive

Significance of the Guanidine (B92328) Group for Receptor Modulation

The guanidine group of amiloride and its derivatives, including HMA, is a critical determinant of their interaction with various biological targets. This moiety, which is positively charged at physiological pH, plays an essential role in the modulation of several receptors and ion transporters. nih.gov

For the inhibition of the Na+/H+ exchanger, the unsubstituted guanidino group is considered essential for activity. nih.gov Any substitution on this group typically results in a significant loss of inhibitory potency. nih.gov This suggests a specific interaction between the positively charged guanidinium (B1211019) head and a negatively charged region within the ion translocation pore of the NHE protein. nih.gov

Furthermore, the accessibility of the guanidine group is crucial for the positive allosteric modulation of the GABA-A ρ1 receptor. nih.gov Studies have shown that HMA, which possesses an exposed and unsubstituted guanidine group, can potentiate GABA-mediated currents at this receptor. nih.gov In contrast, amiloride derivatives where a hydrogen on the guanidine group is substituted, such as in benzamil (B1198395) and phenamil (B1679778), fail to elicit this potentiation. nih.govnih.gov This indicates that an unhindered guanidinium moiety is necessary for the interaction with the GABA-A ρ1 receptor, likely through electrostatic interactions. nih.gov

Effects of 6-Substituted (Hetero)aryl Groups on Activity

The introduction of substituted (hetero)aryl groups at the 6-position of the pyrazine ring in HMA and other amiloride analogs can significantly enhance their biological activity, particularly their antifungal potency. nih.govnih.gov SAR studies have revealed that appending certain bicyclic heterocycles at this position can lead to a substantial increase in antifungal efficacy. nih.gov

Specifically, a series of 6-(2-benzofuran) HMA analogs have been identified that exhibit up to a 16-fold increase in activity against Cryptococcus neoformans compared to the parent compound. nih.govnih.gov These compounds have also demonstrated broad-spectrum activity against other pathogenic fungi, including multidrug-resistant strains of Candida species. nih.gov The increased activity is thought to arise from favorable interactions of the 6-substituent with the fungal target.

In addition to antifungal activity, modifications at the 6-position also influence the inhibition of other targets, such as the urokinase-type plasminogen activator (uPA) and NHE1. nih.gov The nature of the 6-substituent can modulate the potency and selectivity of the analog for these targets. For example, the replacement of the 6-chloro group with iodine has been shown to increase NHE1 inhibitory activity. nih.gov

Table 2: Antifungal Activity of 6-Substituted HMA Analogs against Cryptococcus neoformans
CompoundSubstitution at 6-PositionMIC (µg/mL)MFC (µg/mL)
HMA-Cl16 - 3216 - 32
6-(2-benzofuran) HMA analog 92-benzofuran1616
5-Br benzofuran (B130515) HMA 215-Bromo-2-benzofuran&lt;2 - 16Data not available in provided search results
5,7-difluoro benzofuran HMA analog 265,7-Difluoro-2-benzofuran&lt;2 - 16Data not available in provided search results

Comparative Analysis with Other Amiloride Derivatives (e.g., EIPA, MIA, Benzamil, Phenamil)

A comparative analysis of HMA with other well-known amiloride derivatives provides valuable insights into the fine-tuning of the amiloride scaffold for specific biological activities.

In terms of antifungal activity against Cryptococcus species, HMA, EIPA, and MIA all show greater potency than the parent compound, amiloride, with HMA being identified as a particularly active compound in this series. frontiersin.org This underscores the importance of hydrophobic substitutions at the 5-amino position for this activity.

Regarding NHE inhibition, HMA, EIPA, and MIA are all potent inhibitors, with their enhanced activity compared to amiloride being a result of the double substitution on the 5-amino group. frontiersin.org These compounds exhibit greater specificity for NHEs over ENaCs. frontiersin.org

The comparison with benzamil and phenamil is particularly informative for understanding the role of the guanidine group. As mentioned earlier, benzamil and phenamil have substitutions on the guanidino moiety, which renders them unable to act as positive allosteric modulators of the GABA-A ρ1 receptor, a function that HMA retains due to its exposed guanidine group. nih.govnih.gov While benzamil and phenamil are potent inhibitors of ENaC, their activity at the GABA-A ρ1 receptor is abolished. nih.gov

Table 3: Comparative Inhibitory and Modulatory Activities of Amiloride Derivatives
CompoundNHE1 Inhibition (IC50)Antifungal Activity (MIC vs. C. neoformans)GABA-A ρ1 Receptor Modulation
Amiloride5.3 - 50 µM>64 µg/mLPositive allosteric modulator
5-(N,N-Hexamethylene)amiloride (HMA)Potent inhibitor (Ki 0.013–2.4 μM for various NHEs)16 - 32 µg/mLPositive allosteric modulator
5-(N-ethyl-N-isopropyl)amiloride (EIPA)Potent inhibitorMore active than amilorideData not available in provided search results
5-(N-methyl-N-isobutyl)amiloride (MIA)Potent inhibitorMore active than amilorideData not available in provided search results
BenzamilData not available in provided search resultsData not available in provided search resultsNo potentiation
PhenamilData not available in provided search resultsData not available in provided search resultsNo potentiation

Research Methodologies and Experimental Models in 5 N,n Hexamethylene Amiloride Studies

In Vitro Experimental Approaches

In vitro studies have been fundamental in characterizing the biological activities of 5-(N,N-Hexamethylene)amiloride. These approaches allow for controlled investigations into the compound's effects at the cellular and molecular levels.

Cell Culture Models

A diverse array of cell lines has been utilized to explore the effects of HMA across different biological contexts, from cancer to virology.

5-(N,N-Hexamethylene)amiloride has been extensively studied for its effects on cancer cells, particularly leukemic and breast cancer cell lines. Research has shown that HMA, a potent inhibitor of the Na+/H+ exchanger, can decrease intracellular pH (pHi) and induce apoptosis in leukemic cells medchemexpress.comglpbio.comadooq.com. Studies have utilized both leukemic cell lines and primary patient leukemic samples to demonstrate this effect ashpublications.org. In vitro incubation of patient leukemic cells with HMA has been shown to rapidly increase apoptosis, leading to the death of over 90% of the leukemic cells ashpublications.org. The compound's cytotoxic effects have also been observed in cytarabine-resistant acute myeloid leukemia (AML) cell lines researchgate.net.

In the context of breast cancer, HMA has demonstrated cytotoxicity toward a variety of cell lines, including MDA-MB-231, MCF-7, T47D, SK-BR-3, Met-1, and NDL, irrespective of their molecular profile or species of origin nih.govcaymanchem.comnih.govbertin-bioreagent.com. Notably, HMA shows remarkable selectivity for transformed breast cancer cells over non-transformed cells nih.govtamhsc.edu. The compound is effective against therapy-resistant breast cancer subpopulations and its cytotoxic action is independent of caspase activity nih.gov. The cytotoxicity of HMA has been assessed in several cell lines, with IC50 values determined as a measure of its potency medchemexpress.comadooq.com. For instance, the IC50 for cytotoxicity against MDA-MB-231 cells was reported as 27.3 μM medchemexpress.comadooq.com.

Other cancer cell lines have also been used in HMA research. For example, cytotoxicity has been evaluated in HT-1080 fibrosarcoma cells, with a reported IC50 of 6.6 μM medchemexpress.com. Additionally, the human embryonic kidney cell line HEK293 and the liver cancer cell line HepG2 have been employed in studies with HMA medchemexpress.comnih.gov.

Cell LineCell TypeReported FindingIC50 Value
Leukemic CellsLeukemiaInduces apoptosis by decreasing intracellular pH. medchemexpress.comglpbio.comadooq.comashpublications.orgNot specified
MDA-MB-231Breast CancerCytotoxicity assessed by reduction in cell viability. medchemexpress.comnih.govcaymanchem.combertin-bioreagent.com27.3 μM medchemexpress.comadooq.com
MCF-7Breast CancerInduces necrosis and reduces viability. nih.govcaymanchem.combertin-bioreagent.comNot specified
T47DBreast CancerInduces necrosis and reduces viability. nih.govcaymanchem.combertin-bioreagent.comNot specified
SK-BR-3Breast CancerInduces necrosis and reduces viability. nih.govcaymanchem.combertin-bioreagent.comNot specified
Met-1Mouse Mammary CarcinomaInduces necrosis and reduces viability. nih.govcaymanchem.combertin-bioreagent.comNot specified
NDLMouse Mammary TumorInduces necrosis and reduces viability. nih.govcaymanchem.combertin-bioreagent.comNot specified
HEK293Human Embryonic KidneyCytotoxicity assessed by reduction in cell viability. medchemexpress.com5.1 μM medchemexpress.com
HT-1080FibrosarcomaCytotoxicity assessed by reduction in cell viability. medchemexpress.com6.6 μM medchemexpress.com
HepG2Liver CarcinomaUsed in cytotoxicity studies. nih.govNot specified

The antiviral properties of 5-(N,N-Hexamethylene)amiloride have been investigated using specific cell culture models. The L929 mouse fibroblast cell line has been instrumental in demonstrating the inhibitory effect of HMA on the replication of coronaviruses, including mouse hepatitis virus (MHV) and human coronavirus 229E (HCoV-229E) medchemexpress.comglpbio.comselleckchem.com. The effective concentrations (EC50) for this inhibition were determined to be 3.91 μM for MHV and 1.34 μM for HCoV-229E medchemexpress.comglpbio.comselleckchem.com. Research indicates that HMA blocks the E protein ion channels of these viruses, which is linked to its antiviral activity nih.govnih.gov.

HeLa cells, a human cervical cancer cell line, have been employed in studies related to the human immunodeficiency virus type 1 (HIV-1). HMA has been shown to inhibit the budding of virus-like particles in HeLa cells that express the HIV-1 proteins Gag and Vpu caymanchem.combertin-bioreagent.comnih.gov. This effect is associated with the blockade of the ion channel formed by the Vpu protein caymanchem.comnih.gov.

Cell LineVirusReported FindingEC50 Value
L929Mouse Hepatitis Virus (MHV)Inhibits viral replication. medchemexpress.comglpbio.comselleckchem.com3.91 μM medchemexpress.comglpbio.comselleckchem.com
L929Human Coronavirus 229E (HCoV-229E)Inhibits viral replication. medchemexpress.comglpbio.comselleckchem.com1.34 μM medchemexpress.comglpbio.comselleckchem.com
HeLaHuman Immunodeficiency Virus type 1 (HIV-1)Inhibits budding of virus-like particles. caymanchem.combertin-bioreagent.comnih.govNot specified

Research has also extended to the study of HMA's effects on non-cancerous human cells. In human leucocytes, 5-(N,N-Hexamethylene)amiloride has been identified as an effective inhibitor of Na+/H+ exchange portlandpress.com. Studies have shown that HMA can reverse the stimulation of Na+ influx that occurs after acid loading in these cells portlandpress.com. This demonstrates the compound's specific activity on this ion exchanger in primary human cells.

To assess the potential for oral absorption, the permeability of 5-(N,N-Hexamethylene)amiloride has been evaluated using Caco-2 cell permeability assays medchemexpress.com. Caco-2 cells are a human colon adenocarcinoma cell line that differentiates to form a monolayer with characteristics similar to the intestinal epithelium, making them a standard model for predicting drug absorption.

Biochemical and Cellular Assays

A variety of biochemical and cellular assays have been employed to quantify the effects of 5-(N,N-Hexamethylene)amiloride.

Cell Viability and Cytotoxicity Assays:

CellTiter 96 Aqueous One Solution Cell Proliferation Assay: This colorimetric assay has been used to measure the reduction in cell viability in cell lines such as HEK293, HT-1080, and MDA-MB-231 after treatment with HMA medchemexpress.com.

Trypan Blue Exclusion Assay: This method has been utilized to determine cell viability in breast cancer cell lines, including MDA-MB-231, MCF7, SKBR3, and T47D, following treatment with HMA nih.gov.

Apoptosis Assays:

Annexin-V Staining: This assay is used to detect one of the early events in apoptosis, the translocation of phosphatidylserine to the outer leaflet of the plasma membrane. It has been used to measure the induction of apoptosis in leukemic cells treated with HMA ashpublications.org.

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis, and has been used in conjunction with Annexin-V to confirm apoptosis in leukemic cells ashpublications.org.

Intracellular pH Measurement:

The pH-sensitive fluorescent dye 2′,7′-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) has been used to measure intracellular pH and the activity of the Na+/H+ exchanger in leukemic cell lines researchgate.net.

Flow cytometry and fluorescent ratio imaging microscopy have also been employed to measure the decrease in intracellular pH in leukemic cells following treatment with HMA ashpublications.org.

Ion Channel Activity Assays:

Electrophysiology assays have been used to determine the inhibitory effects of HMA on various ion channels medchemexpress.com.

The ability of HMA to block the ion channels formed by viral proteins, such as the HIV-1 Vpu protein and coronavirus E protein, has been a key area of investigation caymanchem.comselleckchem.comnih.gov.

Other Assays:

Plaque Assays: These have been used to determine the antiviral activity of HMA against coronaviruses by measuring the reduction in viral plaques in cell culture nih.govnih.gov.

Microsomal Stability and Plasma Protein Binding Assays: These have been conducted to evaluate the metabolic stability and pharmacokinetic properties of HMA medchemexpress.com.

Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing is performed to determine the effectiveness of a compound against specific microorganisms. The minimum inhibitory concentration (MIC) is a key metric obtained from this testing, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. medscape.comfrontiersin.org This is typically determined using broth microdilution methods, where a standardized inoculum of the microbe is added to wells of a microtiter plate containing serial dilutions of the test compound. frontiersin.org

HMA has been evaluated for both antibacterial and antifungal activity. In a study against 30 Pseudomonas strains (20 P. aeruginosa and 10 P. cepacia), HMA was found to be a more potent antipseudomonal agent than amiloride (B1667095). karger.com More recently, HMA was identified as a promising scaffold for antifungal drug development, showing activity against Cryptococcus spp. and various Candida isolates, including multi-drug resistant strains.

MicroorganismTypeMIC₅₀ / MIC Range (µg/mL)Reference
Pseudomonas aeruginosaBacterium200 / 100-400 karger.com
Pseudomonas cepaciaBacterium200 / 200-800 karger.com
Cryptococcus neoformansFungus≤ 16
Candida aurisFungus< 2 - 16
Candida haemuloniiFungus< 2 - 16

Note: MIC₅₀ is the concentration that inhibits 50% of the tested isolates.

In the context of antiviral research, a related metric, the half-maximal effective concentration (EC₅₀), is often used. For HMA, its activity against mouse hepatitis virus (MHV) and human coronavirus 229E (HCoV-229E) was determined using plaque reduction assays, yielding EC₅₀ values of 3.91 µM and 1.34 µM, respectively. nih.gov

Checkerboard Dilution for Fractional Inhibitory Concentration (FIC) Assessment

The checkerboard dilution assay is a common in vitro method used to evaluate the interactions between two antimicrobial or anticancer agents. creative-diagnostics.commdpi.com This technique allows researchers to determine whether the combination of two compounds results in a synergistic, additive, indifferent, or antagonistic effect. emerypharma.com The assay is performed in a microtiter plate where concentrations of one drug are serially diluted along the rows and a second drug is serially diluted along the columns, creating a matrix of different concentration combinations. creative-diagnostics.com

The primary endpoint of this assay is the Fractional Inhibitory Concentration (FIC) Index, which quantifies the interaction between the two agents. The FIC is calculated using the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination. creative-diagnostics.comemerypharma.com

The FIC Index is calculated as follows: FIC Index = FIC of Drug A + FIC of Drug B Where:

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The resulting FIC Index is interpreted to classify the nature of the drug interaction.

FIC Index ValueInterpretation of Interaction
≤ 0.5Synergy
> 0.5 to 4.0Additive or Indifference
> 4.0Antagonism

A study investigating the antifungal properties of 5-(N,N-Hexamethylene)amiloride (HMA) utilized a checkerboard dilution strategy to assess its interaction with various azole drugs against fungal isolates. The results indicated a synergistic effect (FIC < 0.5) when HMA was combined with posaconazole, voriconazole, and ketoconazole. Moderate synergy was observed with itraconazole and ravuconazole. nih.gov

Spot Sensitivity Assays

Spot sensitivity assays are a straightforward and widely used method for assessing the susceptibility of microorganisms, such as fungi and yeast, to a specific compound. This technique provides a qualitative or semi-quantitative measure of a compound's growth-inhibiting effects.

In this assay, a culture of the microorganism is grown to a specific density and then serially diluted. Small volumes, or "spots," of each dilution are then plated onto solid growth medium (agar plates) containing various concentrations of the test compound. The plates are incubated for a set period, after which the growth of the spots is visually assessed. The degree of growth inhibition is compared to a control plate containing no compound.

Research on the antifungal activity of amiloride analogs, including 5-(N,N-Hexamethylene)amiloride (HMA), has employed spot sensitivity assays. nih.gov These studies examined the susceptibility of various Cryptococcus and Saccharomyces cerevisiae isolates to HMA. The results demonstrated a dose-dependent growth inhibition of the fungal isolates when exposed to HMA, confirming its antifungal properties. nih.govresearchgate.net

Molecular Biology Techniques (e.g., Site-Directed Mutagenesis for Receptor Characterization)

Site-directed mutagenesis is a fundamental molecular biology technique used to introduce specific, intentional changes into a DNA sequence. semanticscholar.org This method allows researchers to alter, add, or delete specific amino acids in a protein to study the impact of these changes on protein structure, function, and interaction with other molecules, such as ligands or inhibitors. semanticscholar.orgnih.gov By characterizing these changes, the specific residues involved in ligand binding and receptor activation can be identified. nih.gov

The process typically involves using a short, synthetic DNA primer containing the desired mutation. This primer anneals to the template plasmid DNA and is extended by a DNA polymerase, creating a new plasmid containing the mutation. Following amplification, the original, non-mutated parental DNA template is digested, and the mutated plasmid is transformed into host cells for replication.

In the context of amiloride derivatives, site-directed mutagenesis has been used to investigate ligand-receptor interactions. For instance, to understand the molecular basis of species selectivity of amiloride analogs for urokinase-type plasminogen activator (uPA), site-directed mutagenesis was used to create a partially murinised (mouse-like) human uPA. This engineered receptor helped to identify specific amino acid residues that contribute to the differential binding affinity of these inhibitors between human and mouse uPA.

Molecular Dynamics Simulations (e.g., Viral Viroporin Interaction)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows researchers to model the complex interactions between a ligand, such as 5-(N,N-Hexamethylene)amiloride (HMA), and its biological target, providing insights into binding affinity, conformational changes, and the stability of the ligand-receptor complex. nih.govresearchgate.net

In studies of HMA, MD simulations have been employed to explore its interaction with viral viroporins, which are small, virus-encoded ion channels essential for the viral life cycle. nih.gov Specifically, research has focused on the envelope (E) protein of coronaviruses like SARS-CoV-1 and SARS-CoV-2. nih.govnih.gov

These simulations have shown that HMA can bind to and potentially inhibit the ion channel activity of these viroporins. nih.gov Molecular docking and subsequent MD simulations revealed the binding affinities and the specific amino acid residues within the viroporin that HMA interacts with. researchgate.netnih.gov For instance, simulations lasting for 1 microsecond (1,000 nanoseconds) demonstrated that HMA could alter the native structure and flexibility of the SARS-CoV-2 E protein. nih.govresearchgate.net

Binding Affinity Scores of HMA for Coronavirus E Proteins
Viral ProteinBinding Affinity Score (kcal/mol)
SARS-CoV-1 E-5.5
SARS-CoV-2 E-7.3

The higher negative value for the SARS-CoV-2 E protein indicates a stronger predicted binding affinity for HMA compared to the SARS-CoV-1 E protein. researchgate.net

In Vivo Experimental Models

Murine Tumor Models

Murine tumor models are essential tools for evaluating the in vivo efficacy of potential anticancer compounds like 5-(N,N-Hexamethylene)amiloride (HMA). These models allow for the study of drug effects within a complex biological system that mimics aspects of human cancer.

Several types of murine models have been used in HMA research:

Syngeneic Tumor Models: In these models, mouse cancer cells are implanted into mice with the same genetic background. One study utilized the EMT-6 murine tumor model to investigate the cytotoxicity of HMA in combination with other agents. nih.govnih.gov

Transgenic Mouse Models: These mice are genetically engineered to develop specific types of cancer that more closely mimic human disease progression. The MMTV-NDL and MMTV-PyMT transgenic mouse models of breast cancer have been used to assess the efficacy of HMA in ex vivo primary tumor organoid models derived from these mice. mdpi.compreprints.org

Xenograft Models: Human tumor cells are implanted into immunodeficient mice. This allows for the study of human cancers in a living organism. Studies have investigated the anti-metastatic effects of HMA derivatives in xenograft models of lung and pancreatic cancer. mdpi.com

Research using these models has demonstrated that HMA and its derivatives can exhibit antitumor and anti-metastatic properties. mdpi.com For example, in the EMT-6 murine tumor model, the combination of HMA with nigericin and hydralazine significantly reduced the surviving fraction of tumor cells. nih.gov

Isolated Organ Models (e.g., Rat Right Ventricular Free Walls for Ischemia-Reperfusion)

Isolated organ models provide an ex vivo system to study the physiological and pharmacological effects of compounds on a specific organ, free from the systemic influences of a whole organism. cordynamics.com The isolated, perfused rat heart or specific parts of it, like the right ventricular free wall, is a common model for studying myocardial ischemia-reperfusion injury. nih.govtandfonline.comresearchgate.net This injury occurs when blood supply is restored to tissue after a period of ischemia, or lack of oxygen.

While direct studies on 5-(N,N-Hexamethylene)amiloride in this specific model are not detailed in the provided search results, research on the closely related parent compound, amiloride, has been conducted in isolated, perfused rat hearts. nih.govtandfonline.com These studies investigate whether inhibiting the Na+/H+ exchanger can protect the heart from ischemia-reperfusion injury.

In these experiments, the isolated heart is subjected to a period of controlled ischemia followed by reperfusion. Key functional parameters are measured before, during, and after the ischemic event to assess the degree of injury and the protective effect of the compound.

Effects of Amiloride on Functional Recovery in Isolated Rat Hearts After Ischemia-Reperfusion
ParameterControl Group (No Drug)Amiloride Pretreatment
Recovery of Left Ventricular Developed PressureSignificantly reducedSignificantly improved
Creatine Phosphokinase (CPK) ReleaseMarkedly increasedDecreased
Occurrence of Ventricular ArrhythmiasObservedCompletely abolished

These findings suggest that inhibition of the Na+/H+ exchange mechanism, a known target of amiloride and its derivatives like HMA, can be protective against the damage induced by ischemia and reperfusion in the isolated heart model. nih.govtandfonline.com

Pharmacokinetic and Pharmacodynamic Studies

The characterization of a compound's pharmacokinetic and pharmacodynamic properties is crucial in its development and for understanding its potential therapeutic applications. For 5-(N,N-Hexamethylene)amiloride, these studies provide essential insights into its behavior in the body.

Plasma Stability and Protein Binding

The stability of a compound in plasma and the extent to which it binds to plasma proteins are critical determinants of its distribution and availability to target tissues. In a study involving pig plasma, it was determined that the free, active concentration of 5-(N,N-Hexamethylene)amiloride was 19.4% of the total concentration, indicating that a significant portion of the compound is bound to plasma proteins. nih.gov Another study reported that HMA demonstrates stability in mouse plasma.

Research has also determined the plasma half-life of HMA in mice. Following intraperitoneal injection, the half-life of HMA in mouse plasma was found to be 39.3 ± 7.9 minutes. nih.gov

ParameterSpeciesValueReference
Free, Active ConcentrationPig19.4% of total nih.gov
Plasma Half-lifeMouse39.3 ± 7.9 min nih.gov
Microsomal Stability (Human and Mouse Liver Microsomes)
Pharmacokinetic Profiling in Animal Models (e.g., Mice, Rats)

Pharmacokinetic studies in animal models are essential for understanding how a compound is absorbed, distributed, metabolized, and eliminated in a living organism. These studies provide key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

In mice, the pharmacokinetic profile of HMA has been investigated following different routes of administration. After an intravenous injection, HMA was observed to have a short half-life and low oral bioavailability. Following an intraperitoneal injection in mice, the plasma half-life was determined to be 39.3 ± 7.9 minutes. nih.gov

In a study conducted in pigs, the plasma half-life of 5-(N,N-Hexamethylene)amiloride was found to be 12.8 minutes. nih.gov This study also calculated that the metabolic extraction by the liver was 29%. nih.gov

While specific pharmacokinetic data for HMA in rats is not detailed in the available search results, studies on the parent compound, amiloride, have been conducted in rats. However, due to structural differences, these results cannot be directly extrapolated to HMA.

ParameterSpeciesValueRoute of AdministrationReference
Plasma Half-lifeMouse39.3 ± 7.9 minIntraperitoneal nih.gov
Plasma Half-lifePig12.8 minNot Specified nih.gov
Metabolic Extraction by LiverPig29%Not Specified nih.gov

Future Directions and Therapeutic Potential of 5 N,n Hexamethylene Amiloride Research

Development of Novel Therapeutic Agents Based on HMA Scaffold

The HMA structure serves as a valuable starting point for the synthesis of new therapeutic agents, a process often referred to as scaffold-based drug design. mdpi.comfrontiersin.org HMA was selected as a scaffold for optimization because alkyl substitution at the 5-NH2 group of the parent molecule, amiloride (B1667095), reduces inhibitory effects against epithelial sodium channels (ENaCs), which are responsible for the diuretic effects of amiloride. nih.gov This allows for the development of potent inhibitors of other targets, such as the urokinase plasminogen activator (uPA), a key enzyme in cancer cell invasion and metastasis, with minimal off-target diuretic effects. nih.gov

Medicinal chemistry programs have utilized the HMA scaffold to create libraries of amiloride analogs with increased potency against cancer-related targets like uPA and the Na+/H+ exchanger isoform-1 (NHE1). nih.gov While initial efforts to modify the 5-position of the amiloride pyrazine (B50134) core yielded only modest improvements, using HMA as the base and introducing substitutions at the 6-position has led to significant gains in uPA potency, exceeding 100-fold in some cases. nih.gov These novel 6-substituted HMA analogs have demonstrated low nanomolar potency against uPA, high selectivity, and anti-metastatic effects in preclinical cancer models. nih.govnih.gov

The development process involves creating a diverse series of analogs from a common intermediate. For instance, 6-(hetero)aryl substituted HMA analogs can be produced from the 5-N,N-(hexamethylene)amiloride methyl ester intermediate. nih.gov This systematic approach allows for the exploration of structure-activity relationships to identify compounds with optimal therapeutic profiles. The goal is to develop agents that can be further evaluated as targeted anticancer drugs. nih.gov

Strategies for Overcoming Drug Resistance in Cancer and Infectious Diseases

A primary challenge in treating cancer and infectious diseases is the development of drug resistance. HMA and its derivatives present promising strategies to overcome this hurdle. In oncology, many conventional chemotherapeutics induce apoptosis, but resistance often arises in cancer cell subpopulations, including cancer stem cells (CSCs). mdpi.compreprints.org HMA has been shown to be cytotoxic towards breast cancer cells, including therapy-resistant subpopulations, by engaging non-apoptotic cell death pathways. mdpi.com

The mechanism of HMA-induced cell death is independent of caspase activity and involves the permeabilization of the lysosomal membrane, a key feature of lysosome-dependent cell death. preprints.org This alternative cell death mechanism allows HMA to eradicate bulk cancer cells and CSCs with similar efficiency, suggesting its potential to overcome resistance to apoptosis-inducing agents. mdpi.compreprints.org HMA's effectiveness extends to cell lines from various human cancers, including lung, colon, pancreatic, and brain tumors, indicating broad applicability. preprints.org

In the context of infectious diseases, HMA derivatives have been designed to combat antiviral resistance. For example, derivatives of HMA have been developed that inhibit adamantane-resistant forms of the influenza A M2 ion channel. nih.gov Certain compounds were found to act on both adamantane-sensitive and resistant M2 variants with improved efficacy over existing drugs, highlighting the potential of the HMA scaffold to generate inhibitors for drug-resistant viral targets. nih.gov

Optimization of Analogs for Enhanced Specificity and Efficacy

The optimization of HMA analogs is guided by structure-activity relationship (SAR) studies, which relate a molecule's chemical structure to its biological activity. drugdesign.orgwikipedia.org For NHE1 inhibitors, SAR studies have shown that the 5-NH2 group on the pyrazine core can accommodate a range of substituents, with dialkyl amines like the hexamethylene group in HMA generally showing higher potency. nih.govmdpi.com

For inhibiting uPA, a key finding was that HMA retains potency, making it a suitable base for further modification. nih.gov Research has focused on substitutions at the 6-position of the HMA scaffold. The X-ray cocrystal structure of amiloride bound to uPA indicated that the 6-position projects toward a specific subsite (S1β), suggesting that attaching different groups here could better occupy this site and increase potency. nih.gov This led to the synthesis of 6-substituted HMA analogs that showed nanomolar potency against uPA and high selectivity over related proteases. nih.gov

Computational and experimental studies have also been crucial in understanding and optimizing species selectivity. For instance, many HMA derivatives show pronounced selectivity for human uPA over mouse uPA. chemrxiv.org This was found to be due to a single amino acid difference (residue 99) near the binding site, which causes an unfavorable steric expulsion of a water molecule when the inhibitor binds to mouse uPA. chemrxiv.org This knowledge is critical for designing analogs with dual potency against both human and mouse enzymes, which is essential for accurate interpretation of data from preclinical mouse models. chemrxiv.org

Table 1: Structure-Activity Relationships of HMA Analogs Against uPA and NHE1
Analog/ModificationTargetObserved Effect on ActivityReference
5-N,N-(hexamethylene) group (HMA vs. Amiloride)uPARetained potency (IC50 = 6 μM) nih.gov
5-N,N-(hexamethylene) group (HMA vs. Amiloride)NHE1Stronger inhibition than amiloride mdpi.com
6-substituted (hetero)aryl groups on HMAuPAPotency gains exceeding 100-fold; low nM IC50 values nih.govnih.gov
Introduction of oxygen onto 5-azepane ring of HMA (1,4-oxazepine analog)NHE1Increased activity (91% inhibition at 1 µM) mdpi.com
Reduced ring size of 5-azepane ring (1,4-morpholino analog)NHE1Tolerated (85% inhibition at 1 µM) mdpi.com

Exploration of Combination Therapy Approaches

Combining HMA with other therapeutic agents is a promising strategy to enhance anti-cancer efficacy and overcome resistance. Research has shown that HMA can act synergistically with other drugs, leading to improved outcomes in preclinical models.

A notable example is the combination of HMA with venetoclax, a BCL2 inhibitor, for the treatment of acute myeloid leukemia (AML). nih.gov This combination was found to synergize efficiently to inhibit the growth of AML cells both in vitro and in vivo. nih.gov The mechanism behind this synergy involves the induction of lysosome biogenesis and lysosome-dependent cell death. nih.gov In xenograft models, the combination of HMA and venetoclax led to a dramatic reduction in leukemic cells compared to either agent alone. nih.gov

Another approach involves leveraging the acidic microenvironment of solid tumors. The cytotoxicity of HMA, an inhibitor of the Na+/H+ antiport that regulates intracellular pH, can be enhanced when combined with a cell-acidifying agent like nigericin. nih.gov This combination was selectively toxic to cancer cells at the low extracellular pH found in tumors (≤ 6.8) but not at the normal physiological pH of healthy tissues (≥ 7.0). nih.gov The anti-tumor effect was further potentiated by co-administering hydralazine, which can exacerbate tumor hypoxia and acidity, leading to a significant reduction in the surviving fraction of tumor cells in a murine model. nih.gov These findings support the exploration of HMA in combination therapies that target the unique physiological characteristics of tumors.

Table 2: Investigated Combination Therapies with HMA
Combination AgentDisease ModelKey FindingReference
VenetoclaxAcute Myeloid Leukemia (AML)Synergistic inhibition of AML cell growth; induction of lysosome-dependent cell death. nih.gov
NigericinEMT-6 Murine TumorCombination was selectively toxic to cells at low extracellular pH (≤ 6.8). nih.gov
Nigericin + HydralazineEMT-6 Murine TumorSignificantly reduced the surviving fraction of tumor cells compared to HMA + Nigericin alone. nih.gov

Q & A

Q. What are the primary molecular targets of HMA, and how are these interactions experimentally validated?

HMA primarily targets Na+/H+ exchangers (NHEs), acid-sensing ion channels (ASICs), and viral proteins like HIV-1 Vpu. Experimental validation includes:

  • Electrophysiology : Patch-clamp assays in CHO-K1 and CHO-AP1 cells demonstrate HMA’s inhibition of ASIC-1 currents (~25% reduction) .
  • Calcium Imaging : HMA depletes endoplasmic reticulum (ER) Ca²⁺ stores in vascular endothelial cells, measured using D1ER probes .
  • Antiviral Assays : Inhibition of HIV-1 replication in macrophages via Vpu targeting, assessed using EC₅₀ values in viral load reduction studies .

Q. What methodologies are used to study HMA’s role in apoptosis induction?

HMA induces apoptosis by depleting ER Ca²⁺ and upregulating ER stress markers (e.g., GADD153/34). Key methods include:

  • Fluorescent Probes : Use of Fura-2 or D1ER to monitor cytosolic and ER Ca²⁺ dynamics .
  • qPCR/Western Blotting : Quantification of ER stress gene transcription and protein expression .
  • Comparative Pharmacology : Testing potency against derivatives (e.g., EIPA, MIA) to establish structure-activity relationships .

Q. How does HMA compare to other amiloride derivatives in inhibiting NHE1?

HMA exhibits higher potency than amiloride and derivatives like EIPA. Ki values for NHE1 inhibition are determined via:

  • Radiolabeled ²²Na⁺ Flux Assays : In cell lines expressing human NHE1 .
  • Computational Docking : Molecular modeling of HMA’s interaction with NHE1’s extracellular domain .

Advanced Research Questions

Q. How can discrepancies in HMA’s efficacy across cell models (e.g., CHO-K1 vs. CHO-AP1) be addressed?

Discrepancies arise from endogenous NHE activity in certain cell lines (e.g., CHO-K1), which alters cytosolic pH and indirectly modulates ASIC-1 function. Mitigation strategies include:

  • Using NHE-Null Cell Lines : CHO-AP1 cells eliminate confounding NHE activity .
  • pH Monitoring : Intracellular pH sensors (e.g., BCECF-AM) to isolate ASIC-specific effects .

Q. What experimental designs differentiate HMA’s NHE1 inhibition from off-target ER Ca²⁺ effects?

  • Control Inhibitors : Use HOE 694 (NHE1-specific inhibitor) to isolate ER Ca²⁺ depletion effects .
  • Time-Resolved AFM : Track conformational changes in P-glycoprotein (Pgp) under physiological pH to assess off-target ion channel modulation .
  • siRNA Knockdowns : Silencing NHE1 in vascular endothelial cells to confirm ER stress pathways are Ca²⁺-dependent .

Q. How do structural modifications of HMA influence its binding to allosteric sites in GPCRs (e.g., GnRH receptors)?

  • Dissociation Assays : Radioligand (e.g., ¹²⁵I-triptorelin) dissociation rates in the presence of HMA reveal allosteric modulation .
  • Mutagenesis Studies : Mapping receptor domains critical for HMA binding via site-directed mutagenesis .

Q. What are the challenges in optimizing HMA for species-specific applications (e.g., insect chemosensory studies)?

  • Heteromeric Receptor Assays : Testing HMA on Drosophila Or47a + DmelOrco receptors shows IC₅₀ values (3.9 µM) distinct from mammalian targets .
  • Cross-Species Docking : Computational models comparing HMA’s interaction with human NHE1 vs. insect olfactory receptors .

Data Contradiction Analysis

Q. Why does HMA show lower-than-expected efficacy in ASIC-1 inhibition despite computational predictions?

Computational screening initially suggested higher ASIC-1 binding affinity, but experimental data revealed ~25% current reduction (vs. 70% for 3,4-dichlorobenzamil). Contributing factors:

  • Cellular Context : Endogenous NHE activity in CHO-K1 cells may counteract HMA’s effects .
  • pH Sensitivity : ASIC-1 modulation by cytosolic pH shifts independent of direct channel binding .

Q. How do conflicting reports on HMA’s antiviral mechanisms (Vpu vs. preintegration complex) align?

  • Target Validation : Use of Vpu-deficient HIV-1 strains to isolate HMA’s effect on viral ion channels .
  • Nuclear Translocation Assays : Track viral DNA import in macrophages using fluorescently labeled preintegration complexes .

Methodological Best Practices

Q. What protocols ensure reliable measurement of HMA’s ER Ca²⁺ depletion kinetics?

  • Thapsigargin Co-Treatment : Compare HMA’s Ca²⁺ depletion rate with SERCA inhibitors to calibrate ER-specific effects .
  • Single-Cell Imaging : Avoid population averaging by using high-resolution confocal microscopy for Ca²⁺ flux quantification .

Q. How should researchers control for batch variability in HMA derivatives during synthesis?

  • HPLC/Purity Checks : Ensure >95% purity via reverse-phase HPLC .
  • NMR Fingerprinting : Confirm structural integrity using ¹H/¹³C NMR spectra for azepane-substituted derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexamethylene amiloride
Reactant of Route 2
Reactant of Route 2
Hexamethylene amiloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.